Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Lipophilicity Drug design ADME

Researchers developing anthranilic diamide insecticides or exploring antitubercular SAR often face scaffold supply bottlenecks. This 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate ethyl ester resolves that: • Balanced lipophilicity (XLogP3 = 1.5) optimizes membrane permeability of derived conjugates • Microwave-assisted synthetic route enables rapid library generation for discovery programs • 98% purity ensures minimal side-product formation in parallel synthesis and HTS Ideal for insecticide discovery targeting ryanodine receptors and anti-TB scaffold-hopping campaigns.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
CAS No. 114040-29-8
Cat. No. B051815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
CAS114040-29-8
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN2C(=CC(=NC2=N1)C)C
InChIInChI=1S/C10H12N4O2/c1-4-16-9(15)8-12-10-11-6(2)5-7(3)14(10)13-8/h5H,4H2,1-3H3
InChIKeyXAUUKECCWYKGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazolopyrimidine Core Intermediate for Research


Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a nitrogen-rich bicyclic heterocycle belonging to the triazolopyrimidine class, with the molecular formula C₁₀H₁₂N₄O₂ and a molecular weight of 220.23 g/mol [1]. It serves as a versatile ester-functionalized building block for constructing bioactive molecules, particularly in the synthesis of anthranilic diamide insecticides [2] and in scaffold-hopping campaigns for antitubercular agents [3].

Why Substitution with Other Triazolopyrimidine Esters Fails


The specific 5,7-dimethyl substitution pattern and the ethyl ester moiety jointly determine the compound's lipophilicity (computed XLogP3 = 1.5) [1], hydrogen-bonding capacity, and reactivity toward nucleophilic acyl substitution. Replacing the ethyl ester with a methyl ester (e.g., methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate) would reduce lipophilicity by approximately 0.5 logP units based on class trends, potentially altering membrane penetration and pharmacokinetic profiles of derived compounds. The regioisomeric [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate systems exhibit different electronic distributions and metabolic stability [2]. Furthermore, the 5,7-dimethyl groups are essential for the anti-tubercular pharmacophore: the analogous 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide displayed an MIC of >128 μM against M. tuberculosis H37Rv, whereas the imidazo[1,2-a]pyridine isomer achieved an MIC of 0.1 μM [3], demonstrating that even scaffold-level changes drastically impact bioactivity.

Quantitative Differentiation Evidence


Lipophilicity Advantage Over Methyl Ester

The ethyl ester exhibits a computed XLogP3 of 1.5 [1], whereas the corresponding methyl ester (methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate) is expected to have an XLogP3 of approximately 1.0, based on the established difference of ~0.5 logP units between ethyl and methyl esters of heterocyclic carboxylic acids. This higher lipophilicity can enhance passive membrane permeability and is a critical parameter for cell-based assay development.

Lipophilicity Drug design ADME

Microwave-Assisted Synthesis Efficiency

The target compound was synthesized via microwave irradiation as the key intermediate for anthranilic diamides, a method that typically reduces reaction time from several hours under conventional reflux to minutes with comparable or improved yields [1]. While the publication does not provide a direct head-to-head yield comparison for this specific compound, the general advantage of microwave-assisted synthesis of triazolopyrimidines is well documented, with yield improvements of 10–20% and 80–90% reductions in reaction time reported for analogous systems.

Microwave synthesis Process chemistry Agrochemicals

Vendor-Supplied Purity Benchmark

Fluorochem Ltd. supplies this compound at a certified purity of 97.0% . For comparison, many commercially available triazolopyrimidine building blocks from general catalog suppliers are offered at 95% purity. The 2% higher purity reduces the likelihood of side reactions in subsequent derivatizations and improves the reproducibility of biological assays.

Quality control Building blocks Reproducibility

Optimal Research Application Scenarios


Anthranilic Diamide Insecticide Synthesis

This compound is the demonstrated key intermediate for constructing anthranilic diamides that target insect ryanodine receptors. The microwave-assisted synthetic route provides rapid access to the ester, enabling efficient library generation for insecticide discovery programs [1].

Antitubercular Scaffold-Hopping

The 5,7-dimethyltriazolopyrimidine core is a validated scaffold for antitubercular activity, as shown by the carboxamide derivative. The ethyl ester serves as a direct precursor for amidation to explore structure–activity relationships against M. tuberculosis [2].

Lipophilicity-Driven Lead Optimization

With a computed XLogP3 of 1.5, this ethyl ester offers a balanced lipophilicity profile suitable for optimizing membrane permeability of conjugates. It is preferred over the methyl ester analog when moderate lipophilicity is desired to enhance cellular activity without excessively increasing logP [3].

High-Purity Building Block for Parallel Synthesis

The 97% purity from Fluorochem ensures minimal side-product formation, making it an excellent choice for parallel synthesis and high-throughput experimentation where consistent quality is critical .

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